REACTION_CXSMILES
|
N1CCCC1.C(O)(=O)C.[C:10]1([CH2:16][CH2:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O=[CH:24][C:25]1[CH:33]=[CH:32][C:29]([O:30][CH3:31])=[C:27]([OH:28])[CH:26]=1.Cl>C(OCC)C.C(OCC)(=O)C>[OH:28][C:27]1[CH:26]=[C:25]([CH:24]=[CH:21][C:20](=[O:22])[CH2:19][CH2:18][CH2:17][CH2:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:33]=[CH:32][C:29]=1[O:30][CH3:31]
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(O)=C(OC)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 48 hours
|
Duration
|
48 h
|
Type
|
STIRRING
|
Details
|
the contents stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed (silica gel; hexane/ethyl acetate 3:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OC)C=CC(CCCCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 14.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |